3-Ethoxybenzoic acid

Description

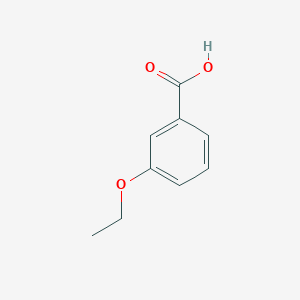

Structure

3D Structure

Properties

IUPAC Name |

3-ethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-2-12-8-5-3-4-7(6-8)9(10)11/h3-6H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTFQMPQJMDEWKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80211152 | |

| Record name | 3-Ethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

621-51-2 | |

| Record name | 3-Ethoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.720 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ETHOXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JLG9W27PYL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethoxybenzoic Acid: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethoxybenzoic acid (CAS No: 621-51-2) is a derivative of benzoic acid characterized by an ethoxy group at the meta-position of the benzene ring. This substitution imparts specific physicochemical properties that make it a valuable intermediate in various fields, including organic synthesis, pharmaceuticals, and materials science. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a review of its current and potential applications in research and drug development. All quantitative data are summarized in structured tables for ease of reference, and key processes are visualized using diagrams.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature. The presence of the ethoxy group influences its polarity, solubility, and melting point compared to unsubstituted benzoic acid.

Structural and General Properties

A summary of the key identifiers and structural properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 621-51-2 | |

| Molecular Formula | C₉H₁₀O₃ | |

| Molecular Weight | 166.17 g/mol | |

| Canonical SMILES | CCOc1cccc(c1)C(=O)O | [1] |

| InChI | InChI=1S/C9H10O3/c1-2-12-8-5-3-4-7(6-8)9(10)11/h3-6H,2H2,1H3,(H,10,11) | |

| InChIKey | DTFQMPQJMDEWKJ-UHFFFAOYSA-N |

Physical and Chemical Constants

The physical and chemical constants of this compound are detailed in Table 2. These properties are crucial for its handling, storage, and application in various experimental setups.

| Property | Value | Reference(s) |

| Melting Point | 136-140 °C | |

| Appearance | White to off-white crystalline solid | |

| pKa (Predicted) | 4.10 ± 0.10 | N/A |

| Solubility | Soluble in ethanol, methanol, and other organic solvents. Slightly soluble in boiling water. |

Spectroscopic Data

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR chemical shifts are crucial for confirming the identity and structure of this compound. The expected chemical shifts for this compound in CDCl₃ are summarized in Table 3. The aromatic protons are expected to appear as multiplets in the range of 7.0-8.0 ppm, while the ethoxy group protons will be observed as a triplet and a quartet.

Table 3: Predicted NMR Data for this compound

| Assignment | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| -COOH | ~11-12 (broad s, 1H) | ~171 |

| Ar-H | 7.0 - 8.0 (m, 4H) | 114-131 |

| -OCH₂CH₃ | 4.08 (q, J = 7.0 Hz, 2H) | ~64 |

| -OCH₂CH₃ | 1.43 (t, J = 7.0 Hz, 3H) | ~15 |

| Ar-C (ipso, attached to COOH) | - | ~131 |

| Ar-C (ipso, attached to OEt) | - | ~159 |

Note: These are predicted values and may vary based on the solvent and experimental conditions. Data is inferred from related compounds such as 3-methoxybenzoic acid and other benzoic acid derivatives.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. Key expected peaks are listed in Table 4.

Table 4: Expected FT-IR Peaks for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H (Carboxylic acid) | 2500-3300 | Broad |

| C-H (Aromatic) | 3000-3100 | Sharp, medium |

| C-H (Aliphatic) | 2850-3000 | Sharp, medium |

| C=O (Carboxylic acid) | 1680-1710 | Strong, sharp |

| C=C (Aromatic) | 1450-1600 | Medium to weak |

| C-O (Ether and acid) | 1200-1300 | Strong |

Note: Data is inferred from the spectra of related compounds such as 3-methoxybenzoic acid and o-ethoxybenzoic acid.

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), this compound is expected to show a molecular ion peak [M]⁺ at m/z 166. Common fragmentation patterns for benzoic acids include the loss of -OH (m/z 149) and -COOH (m/z 121). The ethoxy group can lead to the loss of an ethyl radical (-CH₂CH₃, m/z 137) or an ethoxy radical (-OCH₂CH₃, m/z 121).

Applications in Research and Drug Development

This compound serves as a versatile building block in organic synthesis and medicinal chemistry. Its derivatives have been explored for various biological activities.

Intermediate in Organic Synthesis

This compound is an important raw material for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. The carboxylic acid and ethoxy groups provide two reactive sites for further chemical modifications.

Role in Drug Discovery

Benzoic acid derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties. While specific data on this compound is limited, its structural analogs have shown potential as enzyme inhibitors. For instance, derivatives of hydroxybenzoic acids have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. The ethoxy group can modulate the lipophilicity and binding affinity of the molecule to its biological target.

The general mechanism for the competitive inhibition of an enzyme by a benzoic acid derivative is illustrated below. The inhibitor binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzymatic reaction.

Figure 1: General mechanism of competitive enzyme inhibition.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is via the Williamson ether synthesis, starting from a 3-hydroxybenzoic acid ester, followed by hydrolysis.

Figure 2: Workflow for the synthesis of this compound.

Detailed Protocol (adapted from):

-

Esterification of 3-Hydroxybenzoic Acid:

-

To a solution of 3-hydroxybenzoic acid (1 eq.) in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 8 hours.

-

After cooling, remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3-hydroxybenzoate.

-

-

Etherification of Methyl 3-hydroxybenzoate:

-

Dissolve methyl 3-hydroxybenzoate (1 eq.) in acetone in a round-bottom flask.

-

Add potassium carbonate (K₂CO₃, 2-3 eq.) and iodoethane (1.2-1.5 eq.).

-

Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.

-

After completion, filter off the potassium carbonate and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain methyl 3-ethoxybenzoate.

-

-

Hydrolysis to this compound:

-

Dissolve the purified methyl 3-ethoxybenzoate in methanol and add a 10% aqueous solution of potassium hydroxide (KOH).

-

Stir the mixture at room temperature or gentle heat until the ester is fully hydrolyzed (monitor by TLC).

-

Remove the methanol under reduced pressure.

-

Dissolve the residue in water and acidify with dilute hydrochloric acid (HCl) to a pH of 2-3.

-

The product, this compound, will precipitate as a solid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Characterization Protocol

-

NMR Spectroscopy: Prepare a ~5-10 mg/mL solution of the synthesized product in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard. Acquire ¹H and ¹³C NMR spectra.

-

IR Spectroscopy: Obtain an IR spectrum of the solid product using a potassium bromide (KBr) pellet or an Attenuated Total Reflectance (ATR) accessory.

-

Mass Spectrometry: Introduce a dilute solution of the product into the mass spectrometer via a suitable ionization method (e.g., electrospray ionization or electron ionization).

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood.

-

Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.

-

Precautionary Measures: Wear protective gloves, eye protection, and respiratory protection. Avoid breathing dust.

-

Storage: Store in a cool, dry place in a tightly sealed container.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its utility in organic synthesis, particularly as a precursor for more complex molecules in drug discovery and materials science, is significant. This guide provides essential technical information, including experimental protocols and spectroscopic data, to support researchers and scientists in their work with this compound. Further investigation into the specific biological activities and mechanisms of action of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to 3-Ethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Ethoxybenzoic acid, a key organic compound with applications in chemical synthesis and potential relevance in pharmaceutical and materials science. This document details its physicochemical properties, experimental protocols for its characterization and synthesis, and an exploration of its potential biological significance based on related structures.

Core Data and Physicochemical Properties

This compound, a derivative of benzoic acid, is a solid crystalline substance at room temperature. Its core chemical and physical properties are summarized in the table below, providing a foundational dataset for researchers.[1][2][3][4]

| Property | Value |

| Molecular Weight | 166.17 g/mol |

| Molecular Formula | C₉H₁₀O₃ |

| CAS Number | 621-51-2 |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 136-140 °C |

| SMILES | CCOc1cccc(c1)C(=O)O |

| InChI Key | DTFQMPQJMDEWKJ-UHFFFAOYSA-N |

Experimental Protocols

Detailed methodologies for the characterization and synthesis of this compound are crucial for its application in research and development. The following sections provide established experimental protocols.

Determination of Molecular Weight by Titration

The molecular weight of a carboxylic acid like this compound can be accurately determined using acid-base titration.

Principle: A known mass of the acid is dissolved in a suitable solvent and titrated with a standardized solution of a strong base, typically sodium hydroxide (NaOH), to a phenolphthalein endpoint. The equivalent weight, and thus the molecular weight, can be calculated from the volume of titrant required to neutralize the acid.

Procedure:

-

Preparation of Standard NaOH Solution: Prepare a ~0.1 M NaOH solution and standardize it by titrating against a primary standard, such as potassium hydrogen phthalate (KHP).

-

Sample Preparation: Accurately weigh approximately 0.2 g of this compound into a 250 mL Erlenmeyer flask.

-

Dissolution: Dissolve the acid in approximately 50 mL of a neutralized ethanol-water mixture (1:1 v/v).

-

Titration: Add 2-3 drops of phenolphthalein indicator to the dissolved acid solution. Titrate with the standardized NaOH solution until a faint, persistent pink color is observed.

-

Calculation: The molecular weight (MW) is calculated using the following formula:

MW = (mass of acid in g) / (Molarity of NaOH × Volume of NaOH in L)

Synthesis of this compound

One common method for the synthesis of this compound is through the Williamson ether synthesis, starting from 3-hydroxybenzoic acid.

Reaction:

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-hydroxybenzoic acid in an appropriate solvent such as ethanol.

-

Addition of Base: Add an equimolar amount of a base, like sodium hydroxide, to deprotonate the phenolic hydroxyl group.

-

Addition of Ethylating Agent: Slowly add an ethylating agent, such as ethyl bromide or diethyl sulfate, to the reaction mixture.

-

Reflux: Heat the mixture to reflux for several hours, monitoring the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and acidify it with a dilute mineral acid (e.g., HCl) to precipitate the this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water.

Analysis by High-Performance Liquid Chromatography (HPLC)

The purity and quantification of this compound can be determined using reversed-phase HPLC.

Principle: The compound is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase. The retention time and peak area are used for qualitative and quantitative analysis, respectively.

Typical HPLC Conditions:

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical gradient might be from 30% to 70% organic solvent over 15 minutes. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Biological Activity and Signaling Pathways

While this compound is primarily utilized as an intermediate in organic synthesis for pharmaceuticals, agrochemicals, and dyestuffs, its intrinsic biological activity is not extensively documented. However, the broader class of benzoic acid derivatives is known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and analgesic properties.

The biological effects of benzoic acid derivatives are often attributed to their ability to interact with various enzymes and signaling pathways. For instance, some hydroxybenzoic acid isomers have been shown to influence cardiovascular health by activating the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes, or by activating hydroxycarboxylic acid receptors, leading to a reduction in adipocyte lipolysis.

Given the structural similarities, it is plausible that this compound could modulate similar pathways. The ethoxy group at the meta position may influence the compound's lipophilicity and its ability to interact with biological targets. Further research is required to elucidate the specific biological functions and mechanisms of action of this compound.

Hypothetical Signaling Pathway Involvement

The following diagram illustrates a hypothetical signaling pathway that could be influenced by this compound, based on the known activities of related benzoic acid derivatives. It is important to note that this is a speculative representation and requires experimental validation.

References

Technical Guide: Physicochemical Characterization of 3-Ethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 3-Ethoxybenzoic acid, specifically its melting and boiling points. This document outlines experimentally determined values and details the methodologies for their measurement, serving as a vital resource for professionals in research and development.

Physicochemical Data of this compound

The accurate determination of melting and boiling points is fundamental in the characterization and quality control of chemical entities. The following table summarizes the reported values for this compound.

| Parameter | Value | Source(s) |

| Melting Point | 134 - 140 °C | [1][2] |

| 135 - 137 °C | [3] | |

| Boiling Point | 254.38 °C (rough estimate) | [4] |

Experimental Protocols for Physical Property Determination

The following sections detail standard laboratory protocols for the determination of melting and boiling points. These methods are widely accepted and can be applied to this compound.

Melting Point Determination: Capillary Method

The capillary method is the most common technique for determining the melting point of a solid crystalline substance.[4]

2.1.1 Instrumentation:

-

Melting point apparatus (e.g., Thiele tube or modern digital instrument)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle (if sample requires grinding)

-

Heating oil (for Thiele tube method)

2.1.2 Procedure (Thiele Tube Method):

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Capillary Loading: Press the open end of a capillary tube into the powdered sample, tapping gently to pack the solid to a height of 2-3 mm.

-

Apparatus Setup: Attach the capillary tube to a thermometer using a small rubber band, ensuring the sample is aligned with the thermometer bulb.

-

Heating: Insert the thermometer and attached capillary into the Thiele tube, which is filled with a suitable heating oil (e.g., mineral oil). The rubber band should remain above the oil level.

-

Measurement: Gently heat the side arm of the Thiele tube with a small flame to induce convection currents, ensuring uniform temperature distribution. Heat rapidly at first to get an approximate melting point, then allow the apparatus to cool. For an accurate measurement, repeat the process, heating slowly (1-2 °C per minute) as the temperature approaches the expected melting point.

-

Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a transparent liquid (the end of the melting range). A pure substance will typically have a sharp melting range of 0.5-1.0 °C.

Boiling Point Determination: Siwoloboff Method (Micro-Boiling Point)

For determining the boiling point with a small amount of substance, the Siwoloboff method is highly suitable.

2.2.1 Instrumentation:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., Thiele tube with heating oil or a heating block)

2.2.2 Procedure:

-

Sample Preparation: Place a small amount (less than 0.5 mL) of liquid this compound into the small test tube.

-

Apparatus Setup: Place the sealed capillary tube, open end down, into the test tube containing the sample.

-

Assembly: Attach the test tube to a thermometer with a rubber band and immerse the assembly in a heating bath, such as a Thiele tube.

-

Heating: Begin to heat the apparatus. Initially, a stream of bubbles will emerge from the capillary tube as the trapped air expands.

-

Measurement: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube, indicating the sample is boiling. Stop heating and allow the apparatus to cool.

-

Data Recording: The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn up into the capillary tube.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates the logical workflow for the determination of the melting and boiling points of a substance like this compound.

Caption: Workflow for determining the physical properties of this compound.

References

Solubility of 3-Ethoxybenzoic Acid in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethoxybenzoic acid, a derivative of benzoic acid, is a compound of interest in various fields, including pharmaceutical and chemical research. Its solubility in organic solvents is a critical physical property that influences its application in synthesis, purification, formulation, and drug delivery. This technical guide provides a comprehensive overview of the solubility of this compound, addressing the limited availability of direct quantitative data by presenting information on its parent compound, benzoic acid, as a predictive reference. The guide also details established experimental protocols for solubility determination.

While specific quantitative solubility data for this compound is not extensively available in public literature, it is generally understood to be soluble in common organic solvents such as ethanol and dimethyl sulfoxide (DMSO), with lower solubility in water. The ethoxy group imparts a degree of hydrophobicity to the molecule. For the purpose of providing a quantitative framework, this guide presents solubility data for the parent compound, benzoic acid, which serves as a valuable baseline for estimating the solubility behavior of its derivatives.

Quantitative Solubility Data of Benzoic Acid

The following table summarizes the solubility of benzoic acid in various organic solvents at different temperatures. This data is crucial for solvent selection in processes such as crystallization, extraction, and formulation.

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Mole Fraction (x) |

| Ethanol | 25 | 45.5 | 0.145 |

| 40 | 71.1 | 0.211 | |

| 60 | 121.7 | 0.323 | |

| Methanol | 25 | 57.3 | 0.148 |

| 40 | 85.1 | 0.207 | |

| 60 | 143.2 | 0.312 | |

| Acetone | 25 | 50.8 | 0.198 |

| 40 | 76.5 | 0.275 | |

| 60 | 138.9 | 0.415 | |

| Ethyl Acetate | 25 | 29.3 | 0.108 |

| 40 | 46.8 | 0.162 | |

| 60 | 88.9 | 0.273 | |

| Toluene | 25 | 10.6 | 0.040 |

| 40 | 18.4 | 0.066 | |

| 60 | 40.3 | 0.133 | |

| Carbon Tetrachloride | 25 | 4.2 | 0.019 |

| 40 | 7.9 | 0.035 | |

| 60 | 18.5 | 0.078 | |

| n-Hexane | 25 | 0.9 | 0.004 |

| 40 | 1.9 | 0.009 | |

| 60 | 4.8 | 0.021 |

Note: This data is for benzoic acid and serves as an estimate for this compound. Actual solubilities will vary.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for research and development. The following are detailed methodologies for key experiments used to measure the solubility of aromatic carboxylic acids like this compound.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining equilibrium solubility.

Methodology:

-

Saturation: An excess amount of the solute (this compound) is added to a known volume of the desired organic solvent in a sealed, thermostatically controlled vessel.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a sufficient period to ensure that equilibrium is reached. This can take several hours to days.

-

Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation. Care must be taken to maintain the temperature during this step to prevent precipitation or further dissolution.

-

Solvent Evaporation: A precisely measured aliquot of the clear supernatant is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).

-

Weighing and Calculation: The container with the dried solute is weighed. The solubility is then calculated as the mass of the dissolved solute per unit mass or volume of the solvent.

Isothermal Saturation Method Followed by UV/Vis Spectroscopy or HPLC Analysis

This method is suitable for compounds with a chromophore, allowing for accurate concentration determination.

Methodology:

-

Preparation of Saturated Solution: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).

-

Sampling and Dilution: A small, accurately measured volume of the clear saturated solution is withdrawn and diluted with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Standard Curve Preparation: A series of standard solutions of the solute with known concentrations are prepared.

-

Analysis: The absorbance of the standard solutions and the diluted sample solution is measured using a UV/Vis spectrophotometer at the wavelength of maximum absorbance (λmax). Alternatively, the concentration can be determined using High-Performance Liquid Chromatography (HPLC) by comparing the peak area of the sample to a calibration curve generated from the standard solutions.

-

Calculation: The concentration of the saturated solution is calculated from the standard curve, and the solubility is expressed in the desired units.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound like this compound using the isothermal saturation method.

Analysis of the Crystal Structure of 4-Ethoxybenzoic Acid: A Technical Guide

Introduction

This technical guide provides an in-depth analysis of the crystal structure of 4-ethoxybenzoic acid. Despite a comprehensive search for the crystallographic data of 3-ethoxybenzoic acid, no publicly available crystal structure has been determined to date. Therefore, this guide focuses on the closely related isomer, 4-ethoxybenzoic acid, for which detailed X-ray crystallographic data is available. The methodologies and principles of analysis presented herein are directly applicable to the study of other small organic molecules and are of significant interest to researchers, scientists, and professionals in drug development.

The study of crystal structures is paramount in understanding the solid-state properties of a compound, which in turn influence its physical and chemical behavior, such as solubility, stability, and bioavailability. This guide summarizes the key crystallographic data for 4-ethoxybenzoic acid, details the experimental protocols for its structure determination, and provides visualizations of the experimental workflow and intermolecular interactions.

Data Presentation

The crystallographic data for 4-ethoxybenzoic acid has been determined by single-crystal X-ray diffraction. The key quantitative data is summarized in the tables below for clarity and ease of comparison.

Table 1: Crystal Data and Structure Refinement for 4-Ethoxybenzoic Acid

| Parameter | Value |

| Empirical Formula | C₉H₁₀O₃ |

| Formula Weight | 166.17 g/mol |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a | 27.148(4) Å |

| b | 4.013(1) Å |

| c | 21.787(3) Å |

| α | 90° |

| β | 135.97(1)° |

| γ | 90° |

| Volume | 1665.5 ų |

| Z | 8 |

| Calculated Density | 1.32 g/cm³ |

| Radiation | MoKα (λ = 0.71073 Å) |

| Temperature | 293(2) K |

| Reflections Collected | 740 |

| Final R index [I > 2σ(I)] | R = 0.053 |

Table 2: Selected Intermolecular Interactions for 4-Ethoxybenzoic Acid

| Interaction Type | Atom 1 | Atom 2 | Distance (Å) |

| Hydrogen Bond | O-H···O | O(H)···O=C | 2.600(3) |

Experimental Protocols

The determination of the crystal structure of 4-ethoxybenzoic acid involved the following key experimental procedures:

1. Crystallization: Single crystals of 4-ethoxybenzoic acid suitable for X-ray diffraction were obtained by slow evaporation from an appropriate solvent system. While the specific solvent system used in the original study is not detailed, a common method for crystallizing benzoic acid derivatives involves dissolving the compound in a solvent in which it is sparingly soluble at room temperature (e.g., ethanol, methanol, or acetone) and allowing the solvent to evaporate slowly over several days.

2. X-ray Data Collection: A single crystal of suitable size and quality was mounted on a goniometer head. X-ray diffraction data was collected using a four-circle diffractometer equipped with a graphite-monochromated molybdenum X-ray source (MoKα radiation, λ = 0.71073 Å). The data was collected at room temperature (293 K). A series of diffraction images were recorded as the crystal was rotated through a range of angles.

3. Structure Solution and Refinement: The collected diffraction data was processed to yield a set of structure factors. The crystal structure was solved using direct methods. The initial structural model was then refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model. The final refinement converged to an R-value of 0.053 for 740 observed reflections.

Visualization of Experimental Workflow and Molecular Interactions

To better illustrate the processes and interactions described, the following diagrams were generated using the DOT language.

Figure 1: Experimental workflow for the crystal structure determination of 4-ethoxybenzoic acid.

Figure 2: Schematic representation of the hydrogen bonding in the 4-ethoxybenzoic acid dimer.

The crystal structure of 4-ethoxybenzoic acid reveals a monoclinic system with the space group C2/c. The molecules form centrosymmetric hydrogen-bonded dimers through their carboxylic acid functionalities, a common motif in benzoic acid derivatives. This detailed structural information is crucial for understanding its solid-state properties and for computational modeling in drug design and materials science. While the crystal structure of this compound remains undetermined, the analysis of its 4-ethoxy isomer provides a valuable framework for future studies on this class of compounds.

An In-depth Technical Guide to the Synthesis of 3-Ethoxybenzoic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-ethoxybenzoic acid and its key derivatives. It details the prevalent synthetic methodologies, including the widely utilized Williamson ether synthesis for the preparation of the core molecule. Furthermore, this document outlines the subsequent conversion of this compound into valuable derivatives such as 3-ethoxybenzoyl chloride, 3-ethoxybenzamide, and ethyl 3-ethoxybenzoate. Detailed experimental protocols, comparative data on reaction yields, and spectroscopic information are presented to assist researchers in the efficient synthesis and characterization of these compounds. The logical flow of the synthetic pathways is illustrated through diagrams to provide a clear and concise understanding of the chemical transformations.

Introduction

This compound is a valuable benzoic acid derivative that serves as a crucial intermediate in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and agrochemical industries. Its derivatives have been explored for a range of biological activities. The presence of the ethoxy group at the meta-position of the benzoic acid scaffold imparts specific physicochemical properties that are leveraged in the design of new chemical entities. This guide offers a detailed exploration of the synthetic routes to this compound and its subsequent functionalization into key derivatives.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the Williamson ether synthesis, which involves the ethylation of 3-hydroxybenzoic acid. This reaction proceeds via a nucleophilic substitution (SN2) mechanism where the phenoxide ion of 3-hydroxybenzoic acid attacks an ethylating agent.

General Reaction Scheme

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Two primary ethylating agents are commonly employed: diethyl sulfate and iodoethane. The choice of agent can influence reaction conditions and yields.

Protocol 2.2.1: Ethylation using Diethyl Sulfate

-

Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxybenzoic acid (1.0 eq) in a suitable solvent such as ethanol or acetone.

-

Add a base, typically sodium hydroxide (2.0 eq) or potassium carbonate (2.0 eq), to the solution and stir until the 3-hydroxybenzoic acid is fully dissolved and the corresponding phenoxide is formed.

-

Ethylation: To the resulting solution, add diethyl sulfate (1.2 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in water and acidify with dilute hydrochloric acid (e.g., 2M HCl) until the pH is acidic, leading to the precipitation of this compound.

-

Purification: Filter the precipitate, wash with cold water, and dry. Recrystallization from an ethanol/water mixture can be performed for further purification.

Protocol 2.2.2: Ethylation using Iodoethane

-

Deprotonation: Dissolve 3-hydroxybenzoic acid (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetone in a round-bottom flask.

-

Add a base such as potassium carbonate (2.0 eq) and stir the mixture at room temperature for 30 minutes.

-

Ethylation: Add iodoethane (1.5 eq) to the suspension.

-

Reaction: Heat the reaction mixture to 50-60 °C and stir for 12-24 hours, monitoring by TLC.

-

Work-up: Once the reaction is complete, pour the mixture into water and acidify with dilute HCl to precipitate the product.

-

Purification: Filter the solid, wash thoroughly with water, and dry. Recrystallization can be performed if necessary.

Quantitative Data

The following table summarizes typical yields and physical properties for this compound synthesized via the Williamson ether synthesis.

| Parameter | Value | Reference |

| Molecular Formula | C₉H₁₀O₃ | [1] |

| Molecular Weight | 166.17 g/mol | [2] |

| Melting Point | 136-140 °C | [2] |

| CAS Number | 621-51-2 | [2] |

| Typical Yield (Diethyl Sulfate) | 85-95% | |

| Typical Yield (Iodoethane) | 80-90% |

Synthesis of this compound Derivatives

This compound can be readily converted into several important derivatives, including the acyl chloride, amide, and ester.

Caption: Synthetic pathways to key derivatives of this compound.

Synthesis of 3-Ethoxybenzoyl Chloride

3-Ethoxybenzoyl chloride is a reactive intermediate that serves as a precursor for the synthesis of amides and esters. It is typically prepared by treating this compound with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Protocol 3.1.1: Chlorination using Thionyl Chloride

-

Reaction Setup: In a fume hood, place this compound (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a gas trap to neutralize the HCl and SO₂ byproducts.

-

Add an excess of thionyl chloride (2.0-3.0 eq), and a catalytic amount of N,N-dimethylformamide (DMF).

-

Reaction: Gently heat the mixture to reflux (around 75-85 °C) for 2-4 hours. The reaction is complete when the evolution of gas ceases.[3]

-

Purification: Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-ethoxybenzoyl chloride can often be used in the next step without further purification. If necessary, it can be purified by vacuum distillation.

Synthesis of 3-Ethoxybenzamide

3-Ethoxybenzamide is synthesized from 3-ethoxybenzoyl chloride via amidation with ammonia or an ammonia source.

Protocol 3.2.1: Amidation of 3-Ethoxybenzoyl Chloride

-

Reaction Setup: Dissolve the crude 3-ethoxybenzoyl chloride (1.0 eq) in an inert aprotic solvent such as dichloromethane or diethyl ether in a flask cooled in an ice bath.

-

Amidation: Slowly add a concentrated aqueous solution of ammonium hydroxide or bubble ammonia gas through the solution with vigorous stirring.

-

Reaction: Continue stirring at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

-

Work-up: A precipitate of 3-ethoxybenzamide will form. Filter the solid and wash it with cold water to remove ammonium chloride.

-

Purification: The crude product can be recrystallized from water or an ethanol/water mixture to yield pure 3-ethoxybenzamide.

Synthesis of Ethyl 3-Ethoxybenzoate

The ethyl ester of this compound can be prepared through Fischer esterification.

Protocol 3.3.1: Fischer Esterification

-

Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) and a large excess of absolute ethanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.

-

Reaction: Heat the mixture to reflux for 4-8 hours. The reaction progress can be monitored by TLC.

-

Work-up: After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude ester can be purified by vacuum distillation.

Quantitative Data for Derivatives

| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield |

| 3-Ethoxybenzoyl Chloride | C₉H₉ClO₂ | 184.62 | >90% (crude) |

| 3-Ethoxybenzamide | C₉H₁₁NO₂ | 165.19 | 80-90% |

| Ethyl 3-Ethoxybenzoate | C₁₁H₁₄O₃ | 194.23 | 75-85% |

Spectroscopic Data

Characterization of this compound and its derivatives is crucial for confirming their identity and purity.

1H NMR Spectroscopy

-

This compound (CDCl₃):

-

δ 1.45 (t, 3H, -OCH₂CH ₃)

-

δ 4.10 (q, 2H, -OCH ₂CH₃)

-

δ 7.10-7.80 (m, 4H, Ar-H )

-

δ 10.5-12.0 (br s, 1H, -COOH )

-

-

3-Methoxybenzoic Acid (CDCl₃, for comparison):

-

δ 3.85 (s, 3H, -OCH ₃)

-

δ 7.15-7.75 (m, 4H, Ar-H )

-

δ 11.0 (br s, 1H, -COOH )

-

Infrared (IR) Spectroscopy

-

This compound (KBr):

-

~3000 cm⁻¹ (broad, O-H stretch of carboxylic acid)

-

~2980, 2940 cm⁻¹ (C-H stretch of alkyl group)

-

~1680-1700 cm⁻¹ (C=O stretch of carboxylic acid)

-

~1600, 1580 cm⁻¹ (C=C stretch of aromatic ring)

-

~1250 cm⁻¹ (C-O stretch of ether)

-

Applications in Drug Development

Derivatives of this compound have been investigated for a range of pharmacological activities. For instance, certain amides and esters have shown potential as anti-inflammatory, analgesic, and antimicrobial agents. The structural motif is also present in more complex molecules with diverse biological targets. The synthetic routes outlined in this guide provide a foundation for the generation of novel derivatives for screening in drug discovery programs.

Conclusion

This technical guide has detailed the synthesis of this compound and its principal derivatives. The Williamson ether synthesis remains the most effective method for the preparation of the core acid, offering high yields and operational simplicity. Subsequent transformations to the acyl chloride, amide, and ester are straightforward and efficient. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the reliable production of these important chemical entities.

References

Potential Biological Activities of 3-Ethoxybenzoic Acid: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethoxybenzoic acid, a derivative of benzoic acid, is a molecule of interest within the landscape of organic synthesis and medicinal chemistry. While direct and extensive research into its specific biological activities remains limited, its structural similarity to other well-characterized benzoic acid derivatives provides a strong foundation for predicting its potential pharmacological profile. This technical guide consolidates available data on structurally related analogs to forecast the potential biological activities, mechanisms of action, and avenues for future experimental validation of this compound. The primary focus of this predictive analysis centers on its potential antimicrobial and anti-inflammatory properties, drawing parallels from closely related compounds, most notably its structural isomer, 4-ethoxybenzoic acid. This document aims to serve as a foundational resource to stimulate and guide future research into the therapeutic utility of this compound.

Introduction

Benzoic acid and its derivatives are a cornerstone in pharmaceutical sciences, forming the structural basis for a wide array of therapeutic agents. The chemical tractability of the benzoic acid scaffold allows for a high degree of functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This compound, with its ethoxy group at the meta position of the benzene ring, presents a unique electronic and steric profile compared to its ortho and para isomers. While it is primarily recognized as a raw material and intermediate in organic synthesis, the biological activities of its analogs suggest that it may possess untapped therapeutic potential. This whitepaper will explore this potential by examining the established biological activities of key structural analogs.

Predicted Biological Activities Based on Structural Analogs

The biological activities of benzoic acid derivatives are significantly influenced by the nature and position of their substituents. Based on the activities of its structural isomers and other related benzoic acid derivatives, this compound is predicted to exhibit antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

The antimicrobial properties of phenolic acids and their derivatives are well-documented. The lipophilicity and electronic properties of the substituents on the benzene ring play a crucial role in their ability to disrupt microbial membranes and interfere with cellular processes.

A significant study on 4-Ethoxybenzoic acid , the para-isomer of this compound, has demonstrated its efficacy against Staphylococcus aureus. This provides the most direct evidence for the potential antimicrobial action of this compound.

The following table summarizes the key quantitative findings from a study on 4-Ethoxybenzoic acid's anti-biofilm activity against Staphylococcus aureus.

| Compound | Organism | Activity | Concentration/Value | Citation |

| 4-Ethoxybenzoic acid | Staphylococcus aureus | Biofilm Inhibition | Up to 87% | [1] |

| 4-Ethoxybenzoic acid | Staphylococcus aureus | Synergistic effect with vancomycin | 85% decrease in biofilm viability | [1] |

The following protocols are based on the methodologies used to evaluate the antimicrobial properties of 4-Ethoxybenzoic acid and can be adapted for testing this compound.

Microtiter Plate Biofilm Assay:

-

Preparation of Bacterial Culture: Staphylococcus aureus is grown overnight in a suitable broth medium (e.g., Tryptic Soy Broth) at 37°C.

-

Preparation of Test Compound: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired test concentrations.

-

Assay Procedure:

-

Aliquots of the bacterial culture, growth medium, and the test compound at various concentrations are added to the wells of a 96-well microtiter plate.

-

The plate is incubated at 37°C for 24-48 hours to allow for biofilm formation.

-

-

Quantification of Biofilm:

-

The planktonic cells are removed, and the wells are washed with a buffer (e.g., PBS).

-

The remaining biofilm is stained with a 0.1% crystal violet solution.

-

After washing and drying, the bound crystal violet is solubilized with an appropriate solvent (e.g., 30% acetic acid).

-

The absorbance is measured at a specific wavelength (e.g., 595 nm) using a microplate reader to quantify the biofilm biomass.

-

Synergy Assay with Antibiotics:

-

Checkerboard Assay: A two-dimensional array of serial dilutions of this compound and a conventional antibiotic (e.g., vancomycin) is prepared in a 96-well plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the target bacterium.

-

Incubation: The plate is incubated under appropriate conditions.

-

Determination of FIC Index: The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction (synergistic, additive, or antagonistic).

The proposed workflow for investigating the antimicrobial mechanism of this compound is depicted below.

Caption: Proposed workflow for investigating the antimicrobial mechanism of this compound.

Anti-inflammatory Activity

Several benzoic acid derivatives have demonstrated anti-inflammatory effects, often through the inhibition of key inflammatory mediators and signaling pathways. For instance, a study on a derivative of salicylic acid, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, showed a significant reduction in pro-inflammatory cytokines.[2] Another study on hydroxybenzoic acid also demonstrated anti-inflammatory effects in an asthma model.[3]

Based on the known mechanisms of other anti-inflammatory benzoic acid derivatives, this compound could potentially inhibit the NF-κB signaling pathway, a central regulator of inflammation.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

The following protocols can be employed to assess the anti-inflammatory potential of this compound.

In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages):

-

Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) is cultured in a suitable medium.

-

Cell Treatment: Cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS).

-

Measurement of Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

Measurement of Pro-inflammatory Cytokines: The levels of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Future Directions and Conclusion

The information available on the structural analogs of this compound strongly suggests its potential as a bioactive molecule, particularly in the antimicrobial and anti-inflammatory arenas. The provided experimental protocols offer a clear roadmap for the systematic evaluation of these potential activities.

Future research should focus on:

-

Synthesis and Characterization: Ensuring the synthesis of high-purity this compound for biological testing.

-

In Vitro Screening: Comprehensive screening for antimicrobial activity against a panel of clinically relevant pathogens and for anti-inflammatory effects using established cell-based assays.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound.

-

In Vivo Studies: Validating the in vitro findings in relevant animal models of infection and inflammation.

References

- 1. 4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of peroxybenzoic acid and hydroxybenzoic acid on allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]

3-Ethoxybenzoic Acid as a Xenobiotic Compound: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethoxybenzoic acid, a derivative of benzoic acid, is recognized as a xenobiotic compound with applications as a raw material and intermediate in various industrial syntheses, including pharmaceuticals and agrochemicals[1]. While its chemical properties are well-documented, comprehensive data on its metabolic fate and toxicological profile in biological systems are limited. This technical guide synthesizes the available information on this compound and draws analogies from structurally related compounds to provide a comprehensive overview for researchers. This document outlines its physicochemical properties, proposes a putative metabolic pathway, summarizes potential toxicological effects, and provides detailed experimental protocols for its further investigation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to predicting its behavior as a xenobiotic. Key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₉H₁₀O₃ | [2] |

| Molecular Weight | 166.17 g/mol | [2] |

| CAS Number | 621-51-2 | |

| EC Number | 210-690-7 | |

| Melting Point | 136-140 °C | |

| Appearance | White to pale cream crystals or powder | |

| SMILES | CCOc1cccc(c1)C(O)=O | |

| InChI Key | DTFQMPQJMDEWKJ-UHFFFAOYSA-N |

Proposed Metabolic Pathway

Direct studies on the metabolism of this compound are not extensively available in the public domain. However, based on the metabolism of other xenobiotic benzoic acid derivatives, such as 3-phenoxybenzoic acid, a plausible metabolic pathway can be proposed. The metabolism of xenobiotics typically occurs in two phases: Phase I (functionalization) and Phase II (conjugation).

Phase I Metabolism: The initial step in the biotransformation of this compound is likely to be hydroxylation of the benzene ring, catalyzed by cytochrome P450 (CYP) enzymes in the liver. This is supported by the identification of 3-ethoxy-4-hydroxybenzoic acid as a urinary metabolite following the ingestion of ethyl vanillin, a structurally related compound. O-dealkylation of the ethoxy group to form 3-hydroxybenzoic acid is another potential Phase I reaction.

Phase II Metabolism: The hydroxylated metabolites and the parent compound (if it contains a suitable functional group) can then undergo conjugation reactions to increase their water solubility and facilitate excretion. These reactions include glucuronidation, sulfation, and conjugation with amino acids like glycine. For instance, benzoic acid is primarily metabolized to its glycine conjugate, hippuric acid.

The proposed metabolic pathway is illustrated in the diagram below.

Toxicological Profile

Experimental Protocols

To address the data gaps in the metabolism and toxicity of this compound, the following experimental protocols are proposed. These are based on established methodologies for the analysis of xenobiotics.

In Vitro Metabolism Assay using Liver Microsomes

This protocol is designed to investigate the Phase I metabolism of this compound.

Methodology:

-

Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare liver microsomes (e.g., from human or rat) and an NADPH regenerating system in phosphate buffer (pH 7.4).

-

Incubation: In a microcentrifuge tube, combine the liver microsomes, this compound, and phosphate buffer. Pre-incubate the mixture at 37°C.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time Points and Quenching: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile.

-

Sample Preparation for Analysis: Centrifuge the quenched samples to precipitate the proteins.

-

LC-MS/MS Analysis: Analyze the supernatant for the presence of the parent compound and its metabolites using a validated LC-MS/MS method.

Cytotoxicity Assay

This protocol outlines a method to assess the potential cytotoxicity of this compound in a relevant cell line (e.g., HepG2 human liver cells).

Methodology:

-

Cell Seeding: Seed a suitable cell line (e.g., HepG2) into a 96-well plate at an appropriate density and allow the cells to attach overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include appropriate vehicle controls and positive controls (a known cytotoxic agent).

-

Incubation: Incubate the cells with the compound for various time points (e.g., 24, 48, and 72 hours).

-

Cell Viability Assessment: At the end of the incubation period, assess cell viability using a standard method such as the MTT, MTS, or resazurin assay, following the manufacturer's instructions.

-

Data Analysis: Measure the absorbance or fluorescence using a plate reader and calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).

Analysis of Urinary Metabolites

This protocol describes a general approach for the extraction and analysis of this compound and its metabolites from urine samples.

Methodology:

-

Sample Collection: Collect urine samples from subjects exposed to this compound.

-

Enzymatic Hydrolysis (Optional): To analyze for conjugated metabolites, an aliquot of the urine can be treated with β-glucuronidase and sulfatase to hydrolyze the conjugates back to their parent forms.

-

Extraction: Acidify the urine sample (with or without hydrolysis) to a low pH (e.g., 2-3) and perform liquid-liquid extraction with a suitable organic solvent like ethyl acetate or diethyl ether.

-

Concentration and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the mobile phase used for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Inject the prepared sample into an LC-MS/MS system for the separation, identification, and quantification of this compound and its metabolites.

Conclusion

This compound is a xenobiotic of industrial importance, yet there is a significant lack of comprehensive data regarding its metabolic fate and toxicological effects. This technical guide has provided an overview of its known properties and, by drawing parallels with structurally similar compounds, has proposed a putative metabolic pathway. The detailed experimental protocols presented herein offer a framework for researchers to systematically investigate the biotransformation and potential toxicity of this compound. Such studies are crucial for a thorough risk assessment and for ensuring the safe use of this compound in its various applications. Further research is strongly encouraged to fill the existing data gaps and to provide a more complete understanding of the interaction of this xenobiotic with biological systems.

References

An In-depth Technical Guide to the Discovery and History of Ethoxybenzoic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoxybenzoic acids, as derivatives of benzoic acid, represent a class of organic compounds with significant applications in various scientific and industrial fields, including pharmaceuticals and materials science. The positional isomerism of the ethoxy group on the benzene ring—ortho (2-), meta (3-), and para (4-)—gives rise to distinct physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and comparative properties of the three ethoxybenzoic acid isomers.

Historical Perspective and Discovery

The exploration of ethoxybenzoic acid isomers is rooted in the broader history of benzoic acid chemistry, which dates back to the 16th century. However, specific investigations into the ethoxylated derivatives began much later, with the advancement of synthetic organic chemistry in the late 19th and early 20th centuries.

The synthesis of 2-ethoxybenzoic acid was described in the scientific literature as early as 1922 by Herrmann in Justus Liebigs Annalen der Chemie.[1] This early work laid the foundation for subsequent investigations into its properties and applications. The development of synthetic routes for the meta and para isomers likely followed similar timelines, driven by the systematic exploration of aromatic substitution patterns and the Williamson ether synthesis, a key reaction for their preparation.

Physicochemical Properties

The position of the ethoxy group significantly influences the physical and chemical characteristics of the ethoxybenzoic acid isomers. These differences are critical in determining their solubility, reactivity, and interactions with biological systems.

| Property | 2-Ethoxybenzoic Acid (ortho) | 3-Ethoxybenzoic Acid (meta) | 4-Ethoxybenzoic Acid (para) |

| Molecular Formula | C₉H₁₀O₃ | C₉H₁₀O₃ | C₉H₁₀O₃ |

| Molecular Weight | 166.17 g/mol | 166.17 g/mol | 166.17 g/mol |

| Melting Point | 19.3-19.5 °C | 136-140 °C | 197-199 °C |

| Boiling Point | 174-176 °C at 15 mmHg | Not available | Not available |

| pKa | ~4.0 | Not available | Not available |

| Appearance | Pale yellow low melting solid | White to off-white crystalline powder | White to light yellow crystal powder |

| Solubility | Soluble in water | Sparingly soluble in water | Sparingly soluble in water |

Synthesis of Ethoxybenzoic Acid Isomers

The primary method for synthesizing ethoxybenzoic acid isomers involves the Williamson ether synthesis, where the corresponding hydroxybenzoic acid is reacted with an ethylating agent in the presence of a base.

General Synthesis Pathway

The overall synthetic strategy involves the etherification of a hydroxybenzoic acid precursor.

Caption: General workflow for the synthesis of ethoxybenzoic acid isomers.

Experimental Protocols

Synthesis of 2-Ethoxybenzoic Acid from Methyl Salicylate [2]

-

Preparation of the Reaction Mixture: In a 1000L reaction kettle, 5% of 95% edible ethanol is introduced. Under stirring and cooling conditions, 60 kg of solid potassium hydroxide (90% purity) is added in batches.

-

Addition of Methyl Salicylate: Methyl salicylate (152 kg, 99.5% purity) is added dropwise at 15 °C, controlling the addition rate to maintain this temperature.

-

Ethylation: Following the addition of methyl salicylate, 162 kg of diethyl sulfate is added dropwise at 15 °C. The reaction is continued for approximately 6 hours. The pH is monitored, and if it is below 11, an additional 6.1 kg of KOH is added, and the reaction is continued at 15 °C until the pH reaches 6.

-

Work-up: The reaction mixture is filtered to remove solid byproducts. The filtrate is then distilled to recover the ethanol. The resulting oil is washed with water to remove inorganic salts.

-

Hydrolysis: The oil is transferred to a 1000L reactor with 665 kg of water and 53.2 kg of NaOH. The mixture is stirred and heated at 65 °C for 6 hours to obtain a clear solution with a pH of 14.

-

Acidification and Isolation: After cooling, hydrochloric acid is added to adjust the pH to 4.5, leading to the precipitation of an oily product. The organic layer is separated, washed twice with water, and purified by distillation under reduced pressure to yield 2-ethoxybenzoic acid.

Synthesis of this compound from 3-Hydroxybenzoic Acid

A general method for the synthesis of 3-alkoxy benzoic acids involves the following steps[3]:

-

Esterification: 3-hydroxybenzoic acid is first esterified, for example, by reacting with methanol in the presence of a catalytic amount of concentrated sulfuric acid under reflux for 8 hours to yield methyl 3-hydroxybenzoate.

-

Etherification: The resulting methyl 3-hydroxybenzoate is then subjected to etherification with an ethylating agent, such as ethyl bromide or diethyl sulfate, in the presence of a base like potassium carbonate in a solvent like acetone, under reflux for 6-8 hours. This yields methyl 3-ethoxybenzoate.

-

Hydrolysis: The purified methyl 3-ethoxybenzoate is then hydrolyzed using an aqueous solution of a base, such as 10% aqueous potassium hydroxide in methanol.

-

Acidification: The reaction mixture is then acidified with a dilute acid, such as hydrochloric acid, to a pH of 10-15°C to precipitate the this compound, which is then filtered, washed, and dried.

Synthesis of 4-Ethoxybenzoic Acid from 4-Hydroxybenzoic Acid

A common laboratory preparation for a similar compound, 4-acetoxybenzoic acid, can be adapted for ethoxylation. The general principle involves the etherification of 4-hydroxybenzoic acid.[4]

-

Deprotonation: 4-hydroxybenzoic acid is dissolved in a suitable solvent, and a base (e.g., sodium hydroxide or potassium carbonate) is added to deprotonate the hydroxyl group, forming the more nucleophilic phenoxide.

-

Ethylation: An ethylating agent, such as diethyl sulfate or ethyl iodide, is added to the reaction mixture. The mixture is typically heated to facilitate the S_N2 reaction, leading to the formation of the ethyl ether.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and acidified to precipitate the 4-ethoxybenzoic acid. The crude product is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol-water.

Biological Activities and Signaling Pathways

While extensive research exists for benzoic acid and its many derivatives, specific data on the biological activities and signaling pathways of the individual ethoxybenzoic acid isomers are more limited. However, based on their structural similarities to other biologically active benzoic acid derivatives, some potential activities can be inferred and have been investigated to some extent.

2-Ethoxybenzoic Acid:

-

Dental Applications: 2-Ethoxybenzoic acid is a well-known component of certain dental cements.[5] It acts as a chelating agent and contributes to the setting reaction of the cement. A study on the interaction between 2-ethoxybenzoic acid and eugenol, another common component in dental materials, found that 2-ethoxybenzoic acid can reduce the cytotoxicity of eugenol by scavenging eugenol radicals.

-

Antimicrobial Properties: Some studies have suggested that derivatives of ethoxybenzoic acid possess antimicrobial properties. For instance, ethyl-4-ethoxybenzoate has demonstrated anti-biofilm activity against Staphylococcus aureus.

Potential Anti-inflammatory and Analgesic Effects:

Benzoic acid derivatives are known to possess anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes and modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. While direct evidence for ethoxybenzoic acid isomers is not abundant, their structural resemblance to known NSAIDs suggests they may exhibit similar activities.

Caption: Hypothesized inhibitory action of ethoxybenzoic acid isomers on inflammatory pathways.

Further research is needed to elucidate the specific interactions of each ethoxybenzoic acid isomer with these and other signaling pathways to fully understand their therapeutic potential.

Conclusion

The ethoxybenzoic acid isomers, while sharing a common molecular formula, exhibit distinct properties and histories. 2-Ethoxybenzoic acid is the most well-documented, with a history of synthesis dating back to the early 20th century and established applications in dentistry. The synthesis of the meta and para isomers follows established organic chemistry principles, primarily the Williamson ether synthesis. While their biological activities are not as extensively characterized as other benzoic acid derivatives, their potential as anti-inflammatory, analgesic, and antimicrobial agents warrants further investigation. This guide provides a foundational understanding for researchers and professionals in drug development to explore the potential of these compounds in various therapeutic areas.

References

Methodological & Application

Application Notes and Protocols: The Versatile Role of 3-Ethoxybenzoic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethoxybenzoic acid is a valuable and versatile building block in organic synthesis. Its structure, featuring a carboxylic acid and an ethoxy group on a benzene ring, allows for a variety of chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. The presence of the ethoxy group can influence the molecule's solubility, lipophilicity, and metabolic stability, properties that are of significant interest in drug discovery and development. These application notes provide detailed protocols for several key synthetic transformations of this compound, including amide bond formation, esterification, and Suzuki-Miyaura cross-coupling, and explore its potential in the development of bioactive molecules.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C9H10O3 | --INVALID-LINK-- |

| Molecular Weight | 166.17 g/mol | --INVALID-LINK-- |

| Melting Point | 136-140 °C | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |

Synthetic Applications and Protocols

This compound serves as a precursor for a wide range of derivatives. The following protocols are foundational for the synthesis of amides, esters, and biaryl compounds, which are common scaffolds in medicinal chemistry.

Amide Bond Formation

The conversion of the carboxylic acid moiety of this compound to an amide is a fundamental transformation for the synthesis of numerous biologically active molecules. This can be achieved through the formation of a more reactive acyl chloride intermediate or by using coupling agents.

Protocol 1.1: Synthesis of N-Ethyl-3-ethoxybenzamide via Acyl Chloride

This two-step protocol involves the initial conversion of this compound to 3-ethoxybenzoyl chloride, followed by reaction with an amine.

Step 1: Synthesis of 3-Ethoxybenzoyl Chloride

-

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM)

-

Catalytic N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.

-

Slowly add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.[1]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the excess thionyl chloride and DCM under reduced pressure to obtain crude 3-ethoxybenzoyl chloride, which can be used in the next step without further purification.

-

Step 2: Amide Formation

-

Materials:

-

Crude 3-ethoxybenzoyl chloride

-

Ethylamine

-

Triethylamine (TEA) or Pyridine

-

Anhydrous dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the crude 3-ethoxybenzoyl chloride in anhydrous DCM.

-

In a separate flask, dissolve ethylamine (1.0 eq) and TEA (1.2 eq) in anhydrous DCM and cool to 0 °C.

-

Add the 3-ethoxybenzoyl chloride solution dropwise to the amine solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.[2]

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-ethyl-3-ethoxybenzamide.

-

Protocol 1.2: Direct Amide Coupling using HATU

This one-pot method utilizes a coupling agent for direct conversion.

-

Materials:

-

This compound

-

Ethylamine

-

HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add ethylamine (1.05 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 2-16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography.

-

| Reaction | Reagents | Solvent | Time (h) | Yield (%) |

| Nitration of this compound | HNO₃, H₂SO₄ | - | - | - |

| Reduction of 4-nitro-3-ethoxybenzoic acid | SnCl₂/HCl | Ethanol | - | - |

| Amidation of 4-amino-3-ethoxybenzoic acid | SOCl₂, Ethylamine | Dichloromethane | 14 | >85 |

Table 1: Quantitative data for the multi-step synthesis of 4-amino-3-ethoxy-N-ethylbenzamide starting from this compound.[1]

Esterification

Esterification of this compound is a common method to protect the carboxylic acid or to synthesize ester derivatives with potential applications as fragrances, plasticizers, or pharmaceutical intermediates.

Protocol 2.1: Fischer-Speier Esterification

-

Materials:

-

This compound

-

Methanol (excess)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in an excess of methanol.

-

Slowly add a catalytic amount of concentrated H₂SO₄.

-

Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.[3]

-

After cooling, remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude methyl 3-ethoxybenzoate.

-

Purify by distillation or column chromatography.

-

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Time (h) | Temperature | Yield (%) |

| 4-Fluoro-3-nitrobenzoic acid | Ethanol | H₂SO₄ | Ethanol | 0.25 | 130°C (Microwave) | 90 |

| 3-Hydroxybenzoic acid | Methanol | Conc. H₂SO₄ | Methanol | 8 | Reflux | Not Specified |

| 3-Hydroxybenzoic acid | Methanol | Catalytic HCl | Methanol | 24 | Reflux | 61 |

Table 2: Comparative data for esterification of substituted benzoic acids.[4]

Suzuki-Miyaura Cross-Coupling